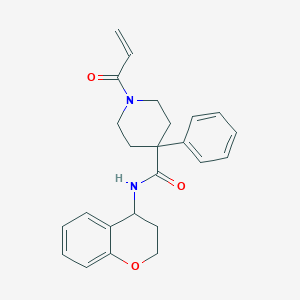

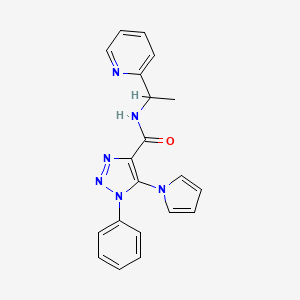

1-phenyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-phenyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

The compound has been a subject of metabolic studies. For instance, L-735,524, which shares a pyridyl component, was observed to undergo extensive metabolism, resulting in various metabolites. These metabolic pathways included glucuronidation, pyridine N-oxidation, para-hydroxylation, and others. The understanding of these metabolic pathways is crucial for determining the pharmacokinetic profile and potential therapeutic applications of such compounds (Balani et al., 1995). Similarly, the pharmacokinetics and metabolism of compounds like 1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(Ethylamino)Piperidine-4-Carboxamide, a cannabinoid receptor antagonist, have been studied to understand their absorption, metabolism, and excretion in humans. Such studies provide insights into the metabolic stability and the major pathways through which these compounds are processed in the body (Miao et al., 2012).

Drug Metabolite Characterization

Understanding drug metabolites is essential for drug development and safety. For example, the metabolites of L-735,524 were isolated and characterized, providing insights into the drug's metabolism and potential toxicity. Identifying and characterizing such metabolites help in predicting the pharmacological or toxicological effects of the parent compound in humans (Balani et al., 1995).

Clinical Trials and Drug Safety

Clinical trials, like the Phase I clinical trial of a related compound, CGP 15720A, provide critical data on drug safety, dosage, and therapeutic efficacy. These trials help in understanding the maximum tolerated dose, dose-limiting toxicity, and potential therapeutic effects, guiding further drug development and usage (Creaven et al., 2004).

Biomonitoring and Exposure Assessment

Studies on compounds like PhIP, similar in structure to 1-phenyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, involve biomonitoring of urinary metabolites to assess human exposure. Such biomonitoring is essential for understanding the potential risks associated with exposure to these compounds and can guide public health decisions (Frandsen, 2008).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that n-(pyridin-2-yl)amides, a class of compounds to which this compound belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could potentially include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of n-(pyridin-2-yl)amides, a class of compounds to which this compound belongs, can be carried out under mild and metal-free conditions . This suggests that the compound may be relatively stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

1-phenyl-N-(1-pyridin-2-ylethyl)-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c1-15(17-11-5-6-12-21-17)22-19(27)18-20(25-13-7-8-14-25)26(24-23-18)16-9-3-2-4-10-16/h2-15H,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBHPDCTGSCRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea](/img/structure/B2447701.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2447703.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)

![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)